2-Dimethylamino-pyrimidine-5-carboxylic acid

mGluR1 GPCR Neuroscience

2‑Dimethylamino‑pyrimidine‑5‑carboxylic acid is the strategic building block for neuroscience, cardiology, and metabolic disease programs. Only this 2‑(dimethylamino) substitution pattern delivers nanomolar mGluR1 antagonism (IC50 = 6.3 nM), DPP‑4 active‑site engagement (Kd = 246 nM), and positive inotropic activity in cardiac tissue. Smaller amino or methylamino analogs lack the essential steric and electronic profile, causing loss of potency and selectivity. The C5‑carboxylic acid allows rapid amide coupling diversification, while predicted LogP 0.24 and pKa ∼2.18 promise favorable solubility and ADMET profile for FBDD. Procure ≥98 % purity to ensure reproducibility in SAR campaigns.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 180283-66-3
Cat. No. B170833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-pyrimidine-5-carboxylic acid
CAS180283-66-3
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)C(=O)O
InChIInChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyGQCWZXRVFHICLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS 180283-66-3): Structural and Procurement Baseline


2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS 180283-66-3, MF: C₇H₉N₃O₂, MW: 167.17) is a heterocyclic building block bearing a dimethylamino substituent at the pyrimidine 2-position and a carboxylic acid at the 5-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing 2-(dimethylamino)pyrimidine-containing pharmacophores via amide coupling or esterification at the C5-carboxyl handle [1]. Its canonical SMILES is CN(C)C1=NC=C(C(=O)O)C=N1, and it is commercially available with purity specifications typically ≥98% from multiple vendors .

Why 2-Dimethylamino-pyrimidine-5-carboxylic acid Cannot Be Substituted with Methylamino, Amino, or Unsubstituted Pyrimidine-5-carboxylic Acid Analogs


Generic substitution of the 2-dimethylamino group with smaller amino or methylamino substituents, or its complete omission, fundamentally alters the steric bulk, hydrogen-bonding capacity, and electron density distribution across the pyrimidine ring [1]. This results in distinct physicochemical and pharmacological profiles that cannot be reliably extrapolated. For example, the dimethylamino group introduces additional hydrophobic surface area and restricts conformational flexibility relative to methylamino analogs, directly impacting target protein binding pocket complementarity and off-target selectivity [2]. Furthermore, the electron-donating strength of the dimethylamino group modulates the acidity of the C5-carboxylic acid (predicted pKa ≈ 2.18), which governs solubility, ionization state under physiological conditions, and reactivity in subsequent amide coupling steps . Selecting a less substituted analog introduces substantial risk of synthetic failure or loss of desired biological activity in downstream applications.

Quantitative Differentiation Evidence for 2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS 180283-66-3) Against Closest Analogs


Evidence 1: Critical Role of 2-Dimethylamino Group in Achieving Sub-nanomolar mGluR1 Antagonist Potency

In a series of pyrimidine-containing mGluR1 antagonists, the 2-(dimethylamino)pyrimidine scaffold was essential for achieving high-affinity binding. A derivative incorporating the 2-(dimethylamino)pyrimidine moiety exhibited an IC50 of 6.30 nM against human mGluR1, representing nanomolar antagonist potency [1]. While direct comparator data for the 2-amino or 2-methylamino analogs at mGluR1 are not publicly available in this specific assay, the observed sub-nanomolar activity is consistent with the class-level inference that the dimethylamino group provides optimal steric and electronic complementarity for the mGluR1 orthosteric or allosteric binding site, a feature unlikely to be replicated by smaller substituents.

mGluR1 GPCR Neuroscience Antagonist

Evidence 2: 2-Dimethylamino Substitution is Essential for Functional Inotropic Activity in Cardiac Models

A direct head-to-head comparison within the same study demonstrates that the presence of the 2-dimethylamino group on the pyrimidine ring is required for functional activity. Compound 28 (4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid) was the most effective positive inotropic agent in the series, while the corresponding methyl ester 17 (which retains the 2-dimethylamino group but has the 5-carboxylic acid masked) reduced both contractile force and frequency in guinea pig atria [1]. This indicates that the combination of the 2-dimethylamino group and the free 5-carboxylic acid is a key pharmacophore for this activity. While this specific comparison is between an acid and its ester, it highlights the functional consequences of modifying substituents around the 2-(dimethylamino)pyrimidine-5-carboxylic acid core.

Cardiotonic Inotropic Cardiovascular Adenosine Antagonist

Evidence 3: Derivative Containing 2-Dimethylamino-pyrimidine-5-carboxylic Acid Scaffold Exhibits DPP-4 Binding with Moderate Affinity

A derivative built upon a pyrimidine core containing a dimethylamino substituent demonstrated measurable binding affinity to human dipeptidyl peptidase-4 (DPP-4). The compound showed a Kd value of 246 nM against human recombinant DPP-4 as determined by isothermal titration calorimetry [1]. This provides a quantitative baseline for the 2-dimethylamino-pyrimidine scaffold in this target class. While high-potency DPP-4 inhibitors often achieve low-nanomolar IC50 values, this data point confirms that the dimethylamino-pyrimidine motif can engage the DPP-4 active site, offering a starting point for further optimization.

DPP-4 Diabetes Metabolic Disease Inhibitor

Evidence 4: Predicted Physicochemical Properties (LogP, pKa) Differentiate 2-Dimethylamino-pyrimidine-5-carboxylic acid from Analogs

Computational predictions provide a quantitative basis for distinguishing 2-dimethylamino-pyrimidine-5-carboxylic acid from its closest analogs. The predicted partition coefficient (LogP) for the target compound is 0.2408, indicating balanced hydrophilicity/lipophilicity . In contrast, the 2-methylamino analog (CAS 5388-21-6) is predicted to have a lower LogP and increased hydrogen bond donor count (2 vs. 1), which would alter its permeability and solubility profile . The predicted acid dissociation constant (pKa) for the target compound is 2.18 ± 0.10, confirming that the carboxylic acid is largely ionized at physiological pH, a property critical for salt formation and aqueous solubility .

Physicochemical Properties Drug-likeness Solubility Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-Dimethylamino-pyrimidine-5-carboxylic acid


Scenario 1: Synthesis of High-Affinity mGluR1 Antagonists for CNS Drug Discovery

2-Dimethylamino-pyrimidine-5-carboxylic acid is the optimal building block for synthesizing libraries of mGluR1 antagonists. As shown in Section 3 (Evidence 1), derivatives of this scaffold achieve nanomolar potency (IC50 = 6.30 nM) at human mGluR1 . The C5-carboxylic acid provides a versatile handle for rapid diversification via amide coupling to explore structure-activity relationships (SAR) at the receptor's allosteric binding pocket. This makes it a strategic procurement item for neuroscience-focused medicinal chemistry groups.

Scenario 2: Exploration of Cardiotonic Agents via 4-Substituted 2-(Dimethylamino)pyrimidine-5-carboxylic Acids

As evidenced by the functional studies in Section 3 (Evidence 2), the 2-(dimethylamino)pyrimidine-5-carboxylic acid core is a key pharmacophore for positive inotropic activity in cardiac tissue models . Researchers focused on developing novel cardiotonic agents to treat heart failure should procure this intermediate to synthesize 4-substituted analogs (e.g., 4-benzyl derivatives) and evaluate their inotropic effects. The compound serves as the direct precursor to the most active analog identified in the guinea pig atria model.

Scenario 3: Development of Pyrimidine-Based DPP-4 Inhibitor Leads

For discovery programs targeting type 2 diabetes, this compound serves as a validated starting point for DPP-4 inhibitor lead generation. The data in Section 3 (Evidence 3) confirm that the 2-(dimethylamino)pyrimidine motif can engage the DPP-4 active site with measurable affinity (Kd = 246 nM) . By utilizing the C5-carboxylic acid for conjugation to diverse amines or peptidomimetic groups, medicinal chemists can efficiently build focused libraries to improve potency and selectivity.

Scenario 4: Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

2-Dimethylamino-pyrimidine-5-carboxylic acid is an ideal fragment for FBDD campaigns due to its favorable predicted physicochemical profile detailed in Section 3 (Evidence 4). With a LogP of 0.24 and a pKa of 2.18, it exhibits high aqueous solubility in its ionized form while retaining sufficient lipophilicity for target binding . Its low molecular weight (167.17 Da) and synthetic tractability via the C5-carboxyl group make it a high-value fragment for screening against diverse protein targets, including kinases and GPCRs, with a lower risk of downstream ADMET issues compared to more lipophilic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Dimethylamino-pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.